Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt

Description

Structure and Properties:

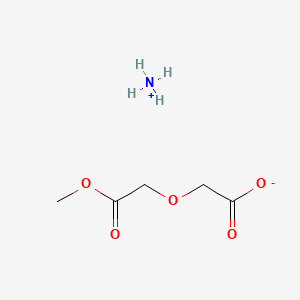

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt (CAS: 63449-56-9) is an ammonium salt derivative of a substituted acetic acid ester. Its structure comprises a methyl ester group at the 1-position, a carboxymethoxy (-OOC-CH2-O-) substituent on the acetic acid backbone, and an ammonium counterion. This combination of functional groups imparts unique physicochemical properties, including enhanced water solubility due to the ionic ammonium group and ester-mediated lipophilicity .

Regulatory Status: The compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations for manufacture or import. Joint assessments by Environment and Climate Change Canada and Health Canada evaluate its environmental and human health risks .

Properties

CAS No. |

63449-56-9 |

|---|---|

Molecular Formula |

C5H11NO5 |

Molecular Weight |

165.14 g/mol |

IUPAC Name |

azanium;2-(2-methoxy-2-oxoethoxy)acetate |

InChI |

InChI=1S/C5H8O5.H3N/c1-9-5(8)3-10-2-4(6)7;/h2-3H2,1H3,(H,6,7);1H3 |

InChI Key |

PCGSSWWXZCEXJY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Esterification Using Acid Catalysts and Ionic Fluids

This method involves the interconversion between organic carboxylic acids and their esters in the presence of acid catalysts, often ionic fluids generated in situ by mixing hydrogen donor compounds and quaternary ammonium salts in solvents such as water or alcohols.

-

- Hydrolysis of esters (e.g., methyl acetate) is carried out at azeotropic boiling temperatures.

- Esterification is performed at 20°C to 50°C.

- Molar ratios of ester to water range from 1:1 to 1:10.

- Acid catalysts are ionic fluids formed by equimolar hydrogen donor and quaternary ammonium salts.

- Hydrolysis temperature range: 20°C to 100°C.

-

- The ionic fluid catalyst facilitates efficient hydrolysis and esterification.

- The medium can be water or alcohol, with water preferred.

- This method allows reversible conversion between esters and acids, enabling control over product formation.

| Parameter | Range/Condition |

|---|---|

| Ester to water molar ratio | 1:1 to 1:10 |

| Esterification temperature | 20°C to 50°C |

| Hydrolysis temperature | 20°C to 100°C |

| Catalyst | Ionic fluid (in-situ generated) |

| Solvent | Water or alcohol (preferably water) |

This approach is advantageous for its mild conditions and catalyst recyclability.

Preparation from Monochloroacetic Acid via Sodium Methylate

A well-documented process for preparing methoxyacetic acid methyl ester and its ammonium salt involves reacting monochloroacetic acid with sodium methylate in methanol or methoxyacetic acid methyl ester solvent, followed by acidification with dry hydrochloric acid gas and salt formation.

-

- Dissolve monochloroacetic acid in methanol or methoxyacetic acid methyl ester.

- Add sodium methylate (2.2 to 2.4 moles per mole of monochloroacetic acid) dropwise at ~40°C with stirring.

- Boil the reaction mixture until monochloroacetic acid is fully consumed.

- Distill off methanol.

- Add methoxyacetic acid methyl ester solvent and cool the mixture.

- Introduce dry hydrochloric acid gas at 20°C to 80°C to acidify and precipitate sodium chloride.

- Filter and wash sodium chloride with methanol (recycled).

- Distill off methoxyacetic acid methyl ester solvent under reduced pressure.

- Purify the methoxyacetic acid by vacuum distillation.

-

- Yield: 90-91% relative to monochloroacetic acid.

- Purity: ≥99% with impurities (glycolic acid, monochloroacetic acid) <0.2%.

| Step | Conditions/Details |

|---|---|

| Monochloroacetic acid amount | 0.5 mole (example) |

| Sodium methylate amount | 1.1 mole (30% solution) |

| Reaction temperature | 40°C (addition), boiling for completion |

| Acidification temperature | 20°C to 80°C |

| Solvent | Methanol or methoxyacetic acid methyl ester |

| Purification | Vacuum distillation |

| Yield | 90-91% |

| Purity | ≥99% |

This method is efficient, allows recycling of solvents and reagents, and minimizes side products.

Formation of Ammonium Salt

The ammonium salt formation typically involves neutralizing the acid or ester with ammonia or ammonium hydroxide under controlled pH and temperature conditions.

For example, in the synthesis of related compounds such as 2-methoxyimino-2-furyl acetic acid ammonium salt, the process includes:

- Hydrolysis of precursor esters under basic conditions (pH 10-11).

- Addition of ammonia to the hydrolyzed mixture to form the ammonium salt.

- Reaction temperatures range from 0°C to 40°C.

- The process can be performed in a single reaction system without isolating intermediates, improving yield and purity.

Catalysts such as alkali carbonates or hydroxides are used for hydrolysis.

Solvents include dichloromethane, chloroform, ethers, and others depending on solubility and reaction requirements.

The total recovery yield can reach over 67%, with product purity exceeding 98% and minimal by-products.

The use of ionic fluids as acid catalysts provides a green and efficient route for ester hydrolysis and esterification, allowing reversible interconversion and mild reaction conditions.

The monochloroacetic acid route is industrially viable, offering high yields and purity with effective recycling of solvents and reagents, reducing waste and cost.

The ammonium salt formation step benefits from one-pot synthesis strategies that avoid intermediate isolation, improving overall process efficiency and product quality.

Reaction parameters such as temperature, molar ratios, and catalyst choice critically influence yield and purity.

Purification by vacuum distillation is essential to achieve high purity products suitable for further applications.

The preparation of "Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt" involves well-established chemical processes including esterification, hydrolysis, and salt formation. The most authoritative methods include:

Hydrolysis and esterification catalyzed by ionic fluids under controlled temperature and molar ratios.

Synthesis from monochloroacetic acid and sodium methylate with subsequent acidification and purification.

Ammonium salt formation via ammonia neutralization in a one-pot system.

These methods are supported by detailed patent literature and research data, demonstrating high yields, purity, and process efficiency with opportunities for solvent and reagent recycling. The choice of method depends on scale, desired purity, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form higher oxidation state products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Hydrolysis: Acetic acid and methanol.

Substitution: Various substituted esters depending on the nucleophile used.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Key Properties

- Molecular Formula : C₅H₉NO₄

- Molecular Weight : 161.13 g/mol

- Solubility : Soluble in water and various organic solvents.

Pharmaceutical Industry

Drug Delivery Systems

Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is utilized as a prodrug in pharmaceutical formulations. Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a valuable component in drug delivery systems. Research indicates that this compound can facilitate sustained release profiles for certain drugs, improving therapeutic outcomes .

Case Study: Sustained Release Formulations

A study demonstrated the effectiveness of this ammonium salt in formulating sustained-release tablets for antihypertensive medications. The incorporation of the salt improved the release rate and stability of the active ingredient over time, leading to better patient compliance and reduced side effects .

Agriculture

Fertilizer Additive

In agricultural applications, this compound is used as a nitrogen source in fertilizers. Its ammonium component aids in nutrient absorption by plants, promoting growth and yield. Moreover, its ester structure allows for slow-release properties, minimizing nutrient leaching .

Case Study: Crop Yield Improvement

Field trials conducted on corn crops showed that fertilizers containing this compound resulted in a 15% increase in yield compared to traditional fertilizers. This was attributed to enhanced nitrogen availability and uptake by the plants .

Coatings and Materials Science

Coating Formulations

This compound is also employed in coating technologies due to its ability to improve adhesion and durability of coatings. It acts as a dispersant for pigments and fillers in waterborne coatings, enhancing their performance characteristics while maintaining low volatile organic compound (VOC) emissions .

Data Table: Performance Characteristics of Coatings

| Property | Traditional Coating | Coating with Ammonium Salt |

|---|---|---|

| Adhesion Strength | Moderate | High |

| VOC Emissions | High | Low |

| Durability | Moderate | High |

| Pigment Dispersion | Poor | Excellent |

Environmental Applications

Chelating Agent

this compound serves as a chelating agent in environmental remediation processes. It binds heavy metals in contaminated soils and water bodies, facilitating their removal or stabilization .

Case Study: Soil Remediation

A project aimed at remediating heavy metal-contaminated sites demonstrated that treatments with this compound significantly reduced lead and cadmium levels in soil samples over a six-month period. The chelation process allowed for easier extraction of these metals during subsequent cleanup efforts .

Mechanism of Action

The mechanism of action of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, undergoing hydrolysis to release acetic acid and methanol. The released acetic acid can then participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium Salts of Carboxylic Acid Esters

- Acetic acid, ammonium salt (CH₃COO⁻NH₄⁺) is simpler, lacking ester and carboxymethoxy groups. This reduces its lipophilicity and limits applications to basic buffering or pH adjustment .

- DEA-Methyl myristate sulfonate includes a sulfonate group, enhancing surfactant properties, unlike the carboxymethoxy group in the target compound, which may offer chelation or biodegradability advantages .

Substituted Acetic Acid Esters

- Butyl and 1-methyl propyl esters are volatile odorants used in fragrances, whereas the ammonium salt form of the target compound likely reduces volatility, favoring non-evaporative applications like detergents or industrial chelators .

- The carboxymethoxy group introduces additional carboxylic acid functionality, enabling metal ion binding or pH-dependent solubility, unlike simpler esters .

Carboxymethoxy-Containing Compounds

- 4-(Carboxymethoxy)benzoic acid methyl ester has an aromatic backbone, making it suitable for UV-absorbing applications, unlike the aliphatic target compound .

- 2-O-(trans-caffeoyl)-malic acid 1-methyl ester demonstrates antioxidant activity due to the caffeoyl group, whereas the target compound’s ammonium salt may prioritize stability in aqueous systems .

Biological Activity

Acetic acid derivatives, particularly those containing quaternary ammonium salts, have garnered attention in various fields including pharmaceuticals, agriculture, and materials science. The compound Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is noted for its potential biological activities, particularly antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and includes data tables and case studies to illustrate its efficacy and applications.

Chemical Structure and Properties

The compound can be characterized by its molecular structure which includes a carboxymethoxy group and a quaternary ammonium salt formation. This configuration enhances its solubility in water and its interaction with biological systems.

Antimicrobial Properties

Research indicates that quaternary ammonium salts exhibit significant antimicrobial activity. For instance, the modification of chitosan to form carboxymethyl chitosan quaternary ammonium salts has shown enhanced bacteriostatic effects compared to unmodified chitosan. This enhancement is attributed to the positive charge on the nitrogen atom in the quaternary structure which facilitates interaction with microbial membranes .

Table 1: Comparison of Antimicrobial Activities

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| Carboxymethyl Chitosan Quaternary Salt | Bacteriostatic | High |

| Acetic Acid Derivatives | Antimicrobial | Moderate |

| CMCAB (Carboxymethyl Cellulose Acetate Butyrate) | Antibacterial | High |

Case Studies

- Chitosan Derivatives in Medicine : A study demonstrated that carboxymethyl chitosan derivatives possess improved antibacterial properties against various pathogens. The quaternization process significantly enhances their efficacy, making them suitable for medical applications such as wound dressings and drug delivery systems .

- Agricultural Applications : The use of ammonium salts derived from acetic acid in agricultural settings has been explored for their ability to act as biopesticides. Their effectiveness in controlling plant pathogens has been documented, showcasing their dual role as both growth enhancers and protective agents against microbial threats .

In Silico Studies

Recent advancements include computational analyses that predict the interactions of acetic acid derivatives with biological targets. These studies aid in understanding the mechanism of action at a molecular level, providing insights into how these compounds can be optimized for enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt?

- Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid with methanol under acid catalysis, followed by neutralization with ammonia to form the ammonium salt. For example, reacting (carboxymethoxy)acetic acid with methanol in the presence of H₂SO₄ yields the ester intermediate, which is then treated with aqueous NH₃ to produce the ammonium salt . Reaction progress can be monitored by FT-IR or NMR to confirm ester formation and subsequent salt conversion .

Q. How does base hydrolysis affect the stability of this ester-ammonium salt?

- Methodological Answer : Under basic conditions (e.g., NaOH), the ester undergoes saponification, yielding the carboxylate salt and methanol. However, the ammonium counterion may compete with alkali metal ions, requiring pH control to avoid premature neutralization. For reproducible results, use buffered conditions (pH 8–10) and track hydrolysis kinetics via conductivity measurements or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm ester C=O (~1740 cm⁻¹) and ammonium N–H stretches (~3200 cm⁻¹).

- ¹H NMR : Identify methyl ester protons (δ 3.6–3.8 ppm) and ammonium protons (broad signal, δ 6.5–7.5 ppm).

- Mass Spectrometry : Use ESI-MS in positive-ion mode to detect the ammonium adduct [M+NH₄]⁺. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of ammonium salt formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance ammonium ion solubility, accelerating neutralization. Elevated temperatures (>50°C) may destabilize the ester; optimize via Arrhenius plots. Use stopped-flow UV-Vis spectroscopy to measure real-time reaction rates under varying conditions .

Q. What mechanistic insights explain competing pathways during ester hydrolysis in the presence of ammonium ions?

- Methodological Answer : Ammonium ions can act as weak acids, shifting hydrolysis equilibrium. Employ isotopic labeling (e.g., ¹⁸O in ester groups) and analyze products via GC-MS to distinguish between acid-catalyzed and base-mediated pathways. Computational modeling (DFT) can further elucidate transition states .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (TGA/DSC data) may arise from residual solvents or impurities. Purify via recrystallization (e.g., ethanol/water mixtures) and repeat analyses under inert atmosphere. Compare with structurally analogous ammonium salts (e.g., 2,4-D ammonium) to identify trends .

Q. What advanced chromatographic methods are suitable for quantifying trace degradation products?

- Methodological Answer : Use UPLC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water. Employ MRM (multiple reaction monitoring) for sensitive detection of degradation byproducts (e.g., free carboxylic acid, methanol). Validate method robustness via spike-recovery experiments .

Data Analysis and Experimental Design

Q. How to design a study comparing the reactivity of this ammonium salt with other carboxylate salts (e.g., sodium/potassium)?

- Methodological Answer :

Controlled Variables : Equimolar concentrations, identical pH, and temperature.

Assays : Conduct nucleophilic substitution reactions with alkyl halides; monitor via conductivity (for ion exchange) or NMR (product ratios).

Statistical Analysis : Use ANOVA to compare reaction rates and activation energies .

Q. What strategies mitigate interference from ammonium ions in spectrophotometric assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.